molecular formula C14H12F3N3O2S B2565440 3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2309573-42-8

3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

Cat. No.: B2565440
CAS No.: 2309573-42-8
M. Wt: 343.32
InChI Key: DDAWGJXJDPBHBU-UHFFFAOYSA-N
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Description

3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a benzoyl group, a pyrrolidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3-(trifluoromethyl)benzoyl chloride with pyrrolidine to form an intermediate, which is then reacted with 1,2,5-thiadiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl and thiadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzoyl chloride: A precursor in the synthesis of the target compound.

    1,2,5-Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different functional groups.

Uniqueness

What sets 3-({1-[3-(Trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiadiazole ring contributes to its potential biological activities .

Properties

IUPAC Name

[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c15-14(16,17)10-3-1-2-9(6-10)13(21)20-5-4-11(8-20)22-12-7-18-23-19-12/h1-3,6-7,11H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAWGJXJDPBHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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